ethyl 4-[9-(3-fluorophenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]benzoate
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Overview
Description
ETHYL 4-[9-(3-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL]BENZOATE is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, multiple methyl groups, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[9-(3-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL]BENZOATE typically involves multi-step organic reactions. One common approach is the condensation of 3-fluorobenzaldehyde with a suitable acridine derivative under acidic conditions, followed by esterification with ethyl benzoate. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[9-(3-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL]BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
ETHYL 4-[9-(3-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL]BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in drug design and development.
Industry: It can be used in the production of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of ETHYL 4-[9-(3-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL]BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group and other functional groups in the compound can bind to specific sites on these targets, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-[9-(3-CHLOROPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL]BENZOATE
- ETHYL 4-[9-(3-BROMOPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL]BENZOATE
Uniqueness
The presence of the fluorophenyl group in ETHYL 4-[9-(3-FLUOROPHENYL)-3,3,6,6-TETRAMETHYL-1,8-DIOXO-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDIN-10-YL]BENZOATE imparts unique properties compared to its chloro- and bromo- counterparts. Fluorine atoms can significantly influence the compound’s electronic properties, reactivity, and interaction with biological targets, making it distinct in its applications and effects.
Properties
Molecular Formula |
C32H34FNO4 |
---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
ethyl 4-[9-(3-fluorophenyl)-3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-acridin-10-yl]benzoate |
InChI |
InChI=1S/C32H34FNO4/c1-6-38-30(37)19-10-12-22(13-11-19)34-23-15-31(2,3)17-25(35)28(23)27(20-8-7-9-21(33)14-20)29-24(34)16-32(4,5)18-26(29)36/h7-14,27H,6,15-18H2,1-5H3 |
InChI Key |
QRDOHBOPZZOLMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C3=C(C(C4=C2CC(CC4=O)(C)C)C5=CC(=CC=C5)F)C(=O)CC(C3)(C)C |
Origin of Product |
United States |
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